molecular formula C25H26N2O5 B247877 1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine

1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine

Cat. No. B247877
M. Wt: 434.5 g/mol
InChI Key: VTZIHSGPHHTPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood, but it is thought to involve the modulation of various signaling pathways. 1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. 1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine can protect cells from oxidative stress and reduce inflammation. 1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to induce apoptosis in cancer cells and inhibit cancer cell migration. In addition, 1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have insecticidal properties.

Advantages and Limitations for Lab Experiments

1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. 1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine is also stable under a wide range of conditions, making it suitable for use in various assays. However, 1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine. One area of interest is the potential use of 1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine and its potential therapeutic applications. Another area of interest is the development of 1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine derivatives with improved properties for use in various applications. Overall, 1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has significant potential for use in various fields, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine involves the reaction of 4-methoxyphenol with acetyl chloride to form 4-methoxyacetophenone. This intermediate is then reacted with piperazine and 2-naphthaldehyde in the presence of sodium hydride to yield 1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine. The synthesis of 1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been optimized to increase yields and reduce impurities.

Scientific Research Applications

1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been studied for its potential therapeutic applications in various fields. In the field of neuroscience, 1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. In addition, 1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been studied for its potential use as an insecticide and as an anti-inflammatory agent.

properties

Product Name

1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-(2-naphthalen-2-yloxyacetyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C25H26N2O5/c1-30-21-8-10-22(11-9-21)31-17-24(28)26-12-14-27(15-13-26)25(29)18-32-23-7-6-19-4-2-3-5-20(19)16-23/h2-11,16H,12-15,17-18H2,1H3

InChI Key

VTZIHSGPHHTPKK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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